molecular formula C14H14ClNO3 B2814173 (E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium CAS No. 338399-41-0

(E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium

Cat. No.: B2814173
CAS No.: 338399-41-0
M. Wt: 279.72
InChI Key: WEBMGAZCKQCSOT-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium is a complex organic compound characterized by its unique structural features It contains a chlorophenyl group, a dioxocyclohexyl ring, and a methylidene oxidoazanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium typically involves multiple steps:

    Formation of the Dioxocyclohexyl Ring: This step often starts with the cyclization of a suitable precursor, such as a diketone, under acidic or basic conditions to form the dioxocyclohexyl ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the dioxocyclohexyl intermediate in the presence of a Lewis acid catalyst.

    Formation of the Methylidene Oxidoazanium Moiety: This involves the reaction of the intermediate with a suitable nitrogen source, such as a primary amine, under oxidative conditions to form the oxidoazanium group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxidoazanium moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the dioxocyclohexyl ring or the chlorophenyl group, resulting in the formation of reduced analogs.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, (E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or reactivity.

Mechanism of Action

The mechanism by which (E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The oxidoazanium moiety is particularly reactive, allowing the compound to form covalent bonds with target molecules, thereby modulating their activity. The chlorophenyl group and dioxocyclohexyl ring contribute to the compound’s overall stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-{[4-(4-fluorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium
  • (E)-{[4-(4-bromophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium
  • (E)-{[4-(4-methylphenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium

Uniqueness

Compared to its analogs, (E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. The chlorophenyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]-N-methylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-16(19)8-12-13(17)6-10(7-14(12)18)9-2-4-11(15)5-3-9/h2-5,8,10,12H,6-7H2,1H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBMGAZCKQCSOT-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1C(=O)CC(CC1=O)C2=CC=C(C=C2)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C\C1C(=O)CC(CC1=O)C2=CC=C(C=C2)Cl)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.